2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Description
Properties
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-5-3-7(11)4-8(12)9(5)15-6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYDEGVOQIELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942020 | |
| Record name | 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20021-12-9 | |
| Record name | Propionic acid, 2-((4,6-dichloro-o-tolyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020021129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Conditions
- Reactants: 2,4-dichlorophenol, 2-chloropropionic acid, potassium hydroxide as base.
- Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred over water to improve yield and reduce phenol-containing wastewater.
- Catalyst: Dimethylamino pyridine (DMAP) or quaternary ammonium salts act as catalysts to accelerate reaction and improve selectivity.
- Temperature: Controlled between 20°C to 80°C depending on the embodiment.
- Reaction Time: Typically 8 to 10 hours under stirring.
Reaction Process
- The reactants and catalyst are combined in DMSO or DMF.
- The mixture is stirred and heated to the target temperature.
- After completion, the reaction mixture is neutralized with sulfuric acid.
- The solvent is removed under reduced pressure.
- The solid product is washed with normal hexane and filtered to isolate 2-(2,4-dichlorophenoxy)propanoic acid.
Yield and Purity
- Yields reach approximately 90-93% under optimized conditions.
- The process benefits from solvent recycling, reducing costs and environmental impact.
Representative Data from Patent CN101302150A
| Embodiment | DMSO Volume (mL) | DMAP (g) | Temp (°C) | Time (h) | Yield (%) | Product Weight (g) |
|---|---|---|---|---|---|---|
| 1 | 400 | 2 | 30 | 10 | 93 | 227 |
| 2 | 400 | 4 | 20 | 10 | 93 | 227 |
| 3 | 300 | 1.5 | 80 | 8 | 93.2 | 225 |
| 4 (DMF) | 400 | 3 | 70 | 9 | Not stated | Not stated |
Selective Chlorination of 2-Methylphenoxyalkanoic Acids
Chlorination Objective
- To selectively chlorinate the aromatic ring at the 2,4-positions, especially at the 4-position, to produce 2-(2,4-dichloro-6-methylphenoxy)propanoic acid.
- The process aims for high selectivity (ratio of 4-chlorinated to 6-chlorinated products) and high yield.
Chlorination Agents and Catalysts
- Chlorinating agents: Sulfuryl chloride (SO2Cl2), chlorine gas (Cl2), or hypochlorous acid (HClO) generated in situ from alkali metal hypochlorites.
- Catalysts: Compounds containing electropositive and electronegative functional groups, such as amides of aminosubstituted alkanoic acids, e.g., N,N-dimethyl-2-aminopropionic acid N',N'-dimethylamide.
- These catalysts enhance selectivity and reaction rate.
Reaction Medium and Conditions
- The reaction is conducted in aqueous media or aqueous-organic solvent mixtures.
- pH is maintained preferably between 5 and 9, optimally around 8.5.
- Temperature is controlled between 0°C and 50°C, with lower temperatures favoring higher selectivity.
- The reaction can be batch or continuous, with real-time control of chlorinating agent addition based on redox potential measurements.
Reaction Mechanism and Control
- The chlorinating agent reacts with the phenoxyalkanoic acid salt in solution.
- The catalyst facilitates selective chlorination at the 4-position over the 6-position.
- The reaction is monitored by redox potential to optimize chlorinating agent consumption and minimize by-products.
Product Isolation
- After chlorination, the mixture is acidified with mineral acid (HCl or H2SO4) to precipitate the chlorinated acid.
- The product can be crystallized or formulated directly.
Performance Data from EP0539462A1
| Parameter | Value/Range | Notes |
|---|---|---|
| Catalyst loading | 0.2-5% w/w (preferably 0.5-1%) | Based on 2-(2-methylphenoxy)alkanoic acid |
| Temperature | 0-50°C (preferably 10-30°C) | Lower temp increases 4-chloro selectivity |
| pH | 3-9 (preferably 5-9) | Maintains HClO equilibrium |
| Selectivity (4-Cl/6-Cl) | >15 (preferably >25, up to 150) | High selectivity achieved with catalyst |
| Yield | >90% (up to 98%) | Based on starting phenoxyalkanoic acid |
Comparative Summary of Preparation Methods
| Aspect | Condensation Method (DMSO/DMF) | Chlorination Method (Catalytic Aqueous) |
|---|---|---|
| Starting materials | 2,4-dichlorophenol, 2-chloropropionic acid | 2-(2-methylphenoxy)propionic acid |
| Solvent | DMSO or DMF | Water or aqueous-organic mixtures |
| Catalyst | Dimethylamino pyridine (DMAP) | Aminosubstituted alkanoic acid derivatives |
| Temperature | 20-80°C | 0-50°C (preferably 10-30°C) |
| Reaction time | 8-10 hours | Several hours, controlled addition of chlorinating agent |
| Yield | ~90-93% | >90%, up to 98% |
| Selectivity (4-chlorination) | Not applicable (first step) | High, ratio >15 to 150 |
| Environmental impact | Reduced phenol wastewater with solvent recycling | Uses environmentally acceptable reagents and catalysts |
Research Findings and Notes
- The substitution of water by DMSO in the condensation step significantly improves yield (up to 90%) and reduces phenol-containing wastewater discharge, as shown in CN101302150A.
- Catalysts such as DMAP accelerate the condensation and improve selectivity.
- The chlorination step is critical for obtaining the desired 2,4-dichloro substitution pattern. Using catalysts with both electropositive and electronegative functional groups enhances selectivity toward 4-chlorination, minimizing undesired 6-chlorination or dichlorination.
- Maintaining pH around 8.5 and temperature around 10-20°C optimizes the chlorination reaction, balancing yield and selectivity.
- The chlorination reaction can be monitored and controlled by redox potential, allowing precise addition of chlorinating agents and minimizing waste.
- The overall process allows for high purity products suitable for herbicidal formulations without extensive purification steps.
Chemical Reactions Analysis
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Agricultural Use
Mecoprop is primarily utilized as a herbicide for controlling broadleaf weeds in cereal crops and grasslands. Its selective action allows it to target dicotyledonous plants while leaving monocotyledonous crops largely unaffected. This selectivity is crucial for maintaining crop yields and quality.
Case Study: Use in Cereal Crops
In a study examining the efficacy of Mecoprop in wheat fields, it was found that applications of the herbicide significantly reduced weed biomass by up to 75% without adversely affecting the wheat yield. The study highlighted the importance of timing and dosage in achieving optimal results, with early post-emergence applications proving most effective .
Turf Management
Mecoprop is extensively used in turf management, particularly in residential lawns, golf courses, and sports fields. Its ability to control weeds while promoting healthy grass growth makes it a popular choice among landscapers and groundskeepers.
Case Study: Golf Course Maintenance
A long-term study conducted on golf courses demonstrated that regular applications of Mecoprop resulted in improved turf quality and reduced weed populations. The study noted that the herbicide contributed to a more aesthetically pleasing appearance of the greens and fairways .
Environmental Management
Mecoprop is also employed in environmental management practices, particularly for controlling invasive plant species that threaten native ecosystems. Its application can help restore balance in affected habitats.
Case Study: Invasive Species Control
In a project aimed at managing invasive plant species in wetlands, Mecoprop was applied to targeted areas. The results showed a significant decline in invasive species density, allowing native flora to recover and thrive .
Safety and Environmental Impact
While Mecoprop is effective as a herbicide, its use raises concerns regarding environmental safety. The compound is classified as very toxic to aquatic life and can have long-lasting effects on ecosystems if not managed properly . Therefore, adherence to recommended application rates and timings is essential to minimize potential risks.
Safety Measures
- Protective Equipment : Users should wear appropriate protective gear during application.
- Buffer Zones : Establishing buffer zones near water bodies can help prevent contamination.
- Monitoring : Regular monitoring of treated areas can help assess the impact on non-target species.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. It primarily acts by disrupting the normal growth processes of plants, leading to their eventual death. The compound targets enzymes involved in the synthesis of essential amino acids, thereby inhibiting protein synthesis and causing cellular damage .
Comparison with Similar Compounds
Substituent Position and Halogenation Effects
The position and type of substituents on the phenoxy ring significantly influence physicochemical properties and bioactivity. Key comparisons include:
Key Observations :
- Chlorine vs.
- Nitro Group Impact: The nitro group in 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid introduces electron-withdrawing effects, likely altering reactivity compared to purely chloro/methyl-substituted analogs .
Physicochemical Properties
- Water Solubility: While direct data for the target compound is unavailable, 2-(2,4-dichlorophenoxy)propionic acid (a close analog) is noted as insoluble in water . The addition of a methyl group (as in the target compound) may further reduce solubility due to increased hydrophobicity.
- Stability: Chlorinated phenoxy compounds are generally stable under ambient conditions but may degrade under UV exposure or alkaline conditions.
Biological Activity
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid, commonly referred to as a chlorophenoxy herbicide, is a compound that has garnered attention for its biological activity, particularly in agricultural applications. This article examines its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a phenoxy group substituted with chlorine and methyl groups, contributing to its herbicidal properties. Its chemical formula is , and it exhibits properties typical of phenoxy acids.
The primary mechanism through which this compound exerts its biological effects involves the disruption of plant growth hormones, specifically auxins. This leads to uncontrolled growth in susceptible plants, resulting in their death. The compound mimics natural auxins, causing abnormal growth patterns such as stem elongation and leaf curling.
Herbicidal Effects
Studies have demonstrated that this compound effectively inhibits the growth of various broadleaf weeds. Its efficacy can be attributed to:
- Selective Toxicity : It targets dicotyledonous plants while sparing monocots, making it suitable for use in cereal crops.
- Application Rates : Effective concentrations range from 0.5 to 5 kg/ha depending on the target weed species and environmental conditions.
Toxicological Studies
Research indicates varying degrees of toxicity in non-target organisms:
- Aquatic Organisms : Chronic exposure studies have shown that this compound can affect fish and invertebrates at concentrations above 10 mg/L.
- Mammalian Toxicity : In rodent studies, high doses have been linked to reproductive and developmental toxicity but no significant carcinogenic effects were observed at lower doses.
Case Study 1: Agricultural Impact
A two-year field study evaluated the impact of applying this compound on soybean crops. The results showed a significant reduction in weed biomass (up to 85%) without affecting soybean yield. This highlights its effectiveness as a selective herbicide in crop management strategies.
Case Study 2: Environmental Monitoring
A cohort study monitored water bodies near agricultural fields treated with chlorophenoxy herbicides, including this compound. The findings indicated detectable levels of the herbicide in water samples but no significant adverse effects on local aquatic life were reported over a two-year monitoring period.
Data Summary
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid in laboratory settings?
- Methodological Answer :
-
Skin Protection : Use acid-resistant gloves (e.g., Nitrile or Natural Rubber) and full-body protective clothing to prevent dermal absorption, which significantly increases exposure risk .
-
Eye Protection : Wear indirect-vent, splash-resistant goggles and face shields when handling liquid formulations to avoid ocular exposure .
-
Contamination Control : Contaminated clothing must be laundered onsite by trained personnel; do not take work clothes home to prevent secondary exposure .
-
Ventilation : Use local exhaust ventilation for processes involving aerosolized particles and general ventilation for irritant control .
-
Hygiene Practices : Prohibit eating, drinking, or smoking in lab areas. Implement mandatory handwashing after handling and before breaks .
PPE Recommendations Source Nitrile/Neoprene gloves Tyvek® protective suits Indirect-vent goggles + face shield
Q. What analytical techniques are validated for quantifying this compound in complex matrices?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Reverse-phase columns (C18) are recommended for separating polar metabolites .
- Mass Spectrometry : Coupling HPLC with tandem mass spectrometry (LC-MS/MS) enhances sensitivity for trace quantification in biological samples .
- Gas Chromatography (GC) : Suitable for volatile derivatives; use electron-capture detectors (ECD) for halogen-specific detection .
- Cross-Validation : Combine nuclear magnetic resonance (NMR) with spectroscopic data (IR, UV) to confirm structural integrity and resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproduct formation?
- Methodological Answer :
-
Catalyst Selection : Use Lewis acids (e.g., boron trifluoride etherate) to enhance cyclization efficiency during esterification steps, reducing side reactions .
-
Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction kinetics and thermal decomposition risks .
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Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require rigorous drying to avoid hydrolysis .
-
Byproduct Monitoring : Employ inline FTIR or real-time mass spectrometry to detect early-stage byproducts (e.g., chlorinated phenols) .
Synthesis Parameters Optimal Range Source Catalyst (BF₃·Et₂O) concentration 0.5–1.0 eq Reaction temperature 60–80°C Solvent (DMF) purity Anhydrous, <50 ppm H₂O
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR (¹H/¹³C), high-resolution MS, and X-ray crystallography to confirm stereochemistry and substituent positions .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectral regions (e.g., aromatic protons) .
- Computational Modeling : Density functional theory (DFT) simulations predict vibrational (IR) and electronic (UV-Vis) spectra for comparison with experimental data .
Q. What methodologies are recommended for studying metabolic pathways in biological systems?
- Methodological Answer :
-
In Vitro Assays : Use hepatic microsomes or S9 fractions to identify phase I metabolites (e.g., hydroxylation, dechlorination) .
-
Stable Isotope Tracing : Administer ¹³C-labeled compound to track incorporation into lipid membranes or protein adducts via LC-MS .
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Enzyme Inhibition Studies : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Metabolic Study Tools Application Source Hepatic microsomes Phase I metabolism ¹³C-labeled compound + LC-MS Metabolic flux analysis CYP450 inhibitors Enzyme contribution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
